molecular formula C16H22O4 B3423485 Di-tert-butyl phthalate CAS No. 30448-43-2

Di-tert-butyl phthalate

Cat. No.: B3423485
CAS No.: 30448-43-2
M. Wt: 278.34 g/mol
InChI Key: RYCNBIYTZSGSPI-UHFFFAOYSA-N
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Description

Di-tert-butyl phthalate (CAS 30448-43-2) is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . This compound is supplied with a typical purity of 97% and is intended for research use as an organic building block . Its primary documented research application is in analytical chemistry, where it can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). This can be achieved, for instance, on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible methods, the phosphoric acid can be replaced with formic acid . This product is designated for research and development use only and is not intended for human or other uses .

Properties

IUPAC Name

ditert-butyl benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-9-7-8-10-12(11)14(18)20-16(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCNBIYTZSGSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184527
Record name Di-tert-butyl phthalate
Source EPA DSSTox
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Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30448-43-2, 2155-71-7
Record name 1,2-Bis(1,1-dimethylethyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30448-43-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl diperoxyphthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030448432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl phthalate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, under controlled temperature conditions ranging from 120°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl phthalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce different alcohols or hydrocarbons .

Scientific Research Applications

Industrial Applications

  • Plasticizers in Polymer Production
    • DTBP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility, workability, and durability of plastics.
    • Table 1: Comparison of Plasticizers
      PlasticizerApplication AreaBenefits
      Di-tert-butyl phthalatePVC, rubber productsImproved flexibility
      Di(2-ethylhexyl) phthalate (DEHP)Medical devices, flooringExcellent durability
      Di-n-butyl phthalate (DBP)Personal care products, coatingsLow volatility
  • Solvent in Chemical Formulations
    • DTBP serves as a solvent for oil-soluble dyes and other chemicals, facilitating the formulation of paints, varnishes, and coatings.
    • Its ability to dissolve various substances makes it valuable in creating uniform mixtures.
  • Additive in Adhesives and Sealants
    • The compound is used in adhesives and sealants to improve adhesion properties and flexibility. This application is crucial in construction and automotive industries.
  • Use in Personal Care Products
    • DTBP is found in cosmetics and personal care items such as nail polish due to its ability to enhance texture and stability.

Health and Environmental Considerations

While DTBP has numerous applications, its use raises concerns regarding health and environmental safety. Studies indicate that phthalates can act as endocrine disruptors, potentially affecting reproductive health.

  • Case Study: Reproductive Toxicity
    A study conducted on Sprague-Dawley rats demonstrated that exposure to DTBP resulted in adverse reproductive outcomes, including reduced fetal testosterone levels, which are critical for male reproductive development .

Regulatory Status

The regulatory landscape for DTBP is evolving, with agencies like the European Chemicals Agency (ECHA) assessing its safety profile. As of now, DTBP is under scrutiny due to its potential health risks associated with prolonged exposure.

Mechanism of Action

The mechanism by which di-tert-butyl phthalate exerts its effects involves its ability to penetrate biological barriers, such as the blood-testis barrier. This can interfere with cellular processes, leading to various physiological effects. For instance, it has been shown to disrupt sperm development and increase the rate of sperm deformity, indicating potential teratogenicity . Additionally, its structure allows it to interact with molecular targets, potentially leading to oxidative stress and neurotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

DTBP belongs to the dialkyl phthalate family, which includes compounds with varying alkyl chain lengths and branching. Below is a comparative analysis with structurally related phthalates:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Hazards
Di-tert-butyl phthalate (DTBP) 30448-43-2 C₁₆H₂₂O₄ 278.35 HPLC analysis, polymer synthesis Hydrolysis-resistant; limited toxicity data
Dibutyl phthalate (DBP) 84-74-2 C₁₆H₂₂O₄ 278.34 Plasticizer, cosmetics Reprotoxic; restricted in consumer products
Diethyl phthalate (DEP) 84-66-2 C₁₂H₁₄O₄ 222.24 Solvent, fragrance fixative Low acute toxicity; volatile
Di-isodecyl phthalate (DIDP) 26761-40-0 C₂₈H₄₆O₄ 446.66 PVC plasticizer Persistent in environment; endocrine disruption concerns

Research Findings

  • Analytical Performance : DTBP demonstrates excellent chromatographic resolution in HPLC, outperforming DEP and DBP in reproducibility .
  • Environmental Detection: DTBP and di-tert-butyl phenol were identified in wastewater treatment effluents, indicating partial degradation resistance .

Biological Activity

Di-tert-butyl phthalate (DTBP) is a phthalate ester that has garnered attention due to its widespread use in industrial applications, particularly as a plasticizer. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article synthesizes existing research findings, including toxicity assessments, antibacterial properties, and reproductive effects, supported by relevant case studies and data tables.

This compound has the chemical formula C16H22O4C_{16}H_{22}O_4 and is characterized by two tert-butyl groups attached to the phthalate backbone. Its structure contributes to its physical properties, influencing its solubility and bioactivity.

Systemic Effects

Research indicates that DTBP exhibits various systemic effects upon exposure. A comprehensive toxicity review highlighted that exposure routes include ingestion, inhalation, and dermal contact, with food being a significant source of exposure for the general population . The estimated daily intake is less than 10 µg/kg body weight .

Reproductive Toxicity

DTBP has been linked to reproductive toxicity in animal studies. The European Food Safety Authority (EFSA) identified critical effects associated with reduced fetal testosterone production, which could lead to adverse reproductive outcomes . A notable study demonstrated that DTBP exposure resulted in impaired follicle-stimulating hormone (FSH) signaling in granulosa cells, which is essential for oocyte development and fertility .

Antibacterial Activity

Recent studies have shown that DTBP possesses antibacterial properties. A study isolated DTBP from Begonia malabarica and tested its efficacy against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli. The compound exhibited a zone of inhibition of 9 mm at a concentration of 100 mg/ml against multiple pathogens . This suggests potential applications in antibacterial formulations.

Case Studies and Research Findings

Case Study: Phthalates and Male Reproductive Development

A case study involving di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) assessed their cumulative risk regarding male reproductive development. The study found that both compounds disrupt testosterone homeostasis through their metabolites, which could lead to developmental issues in males . This underscores the need for regulatory frameworks that consider the combined effects of phthalates.

Table 1: Summary of Biological Effects of this compound

Biological Activity Effect Reference
Reproductive Toxicity Impaired FSH signaling; reduced KITLG expression ,
Antibacterial Activity Inhibition zones against various bacteria
Systemic Exposure Estimated daily intake < 10 µg/kg bw
Developmental Effects Reduced fetal testosterone production

Q & A

Q. What analytical methods are recommended for quantifying Di-tert-butyl phthalate (DTBP) in environmental and biological samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity. For environmental matrices (e.g., water, soil), employ solid-phase extraction (SPE) to isolate DTBP. In biological samples (e.g., urine, serum), enzymatic hydrolysis followed by liquid-liquid extraction improves recovery rates. Calibrate with certified reference materials (e.g., Sigma-Aldrich’s pharmaceutical secondary standards) to ensure accuracy . Validate methods using EPA-recommended protocols, including spike-and-recovery experiments and inter-laboratory comparisons .

Q. What are the primary exposure pathways of DTBP in human populations, and how can they be modeled experimentally?

  • Methodological Answer : Key pathways include dermal absorption (cosmetics), inhalation (aerosols), and ingestion (contaminated food/water). To model exposure:
  • Use in vitro skin permeation assays (e.g., Franz diffusion cells) for dermal studies.
  • Simulate inhalation via aerosol generation systems paired with rodent models.
  • Track dietary intake using food-frequency questionnaires combined with urinary metabolite analysis (e.g., mono-tert-butyl phthalate). Cross-reference with NHANES datasets to identify population-level trends .

Q. What are the established toxicity endpoints for DTBP in acute and chronic exposure scenarios?

  • Methodological Answer : Acute toxicity (LD₅₀) is assessed via OECD Test Guideline 423 in rodents. Chronic endpoints focus on hepatotoxicity (e.g., ALT/AST elevation) and endocrine disruption (e.g., thyroid hormone suppression). For reproductive toxicity, follow OECD 443 (extended one-generation study) to evaluate testicular atrophy or ovarian follicle depletion. Histopathology and transcriptomic profiling (RNA-seq) are critical for mechanistic insights .

Advanced Research Questions

Q. How can conflicting epidemiological data on DTBP’s association with metabolic disorders (e.g., diabetes) be resolved?

  • Methodological Answer : Address contradictions by:
  • Stratifying cohorts by exposure source (e.g., cosmetic vs. environmental DTBP) to isolate confounding variables .
  • Applying causal inference models (e.g., Mendelian randomization) to distinguish correlation from causation.
  • Replicating findings in controlled animal models with defined dosing regimens. For example, a 2023 NHANES-linked study found urinary phthalates correlated with diabetes but emphasized non-cosmetic sources as primary contributors .

Q. What experimental designs are optimal for elucidating DTBP’s mechanism of action in endocrine disruption?

  • Methodological Answer : Combine in silico and in vivo approaches:
  • Use molecular docking simulations to predict DTBP’s interaction with nuclear receptors (e.g., PPARγ, PXR).
  • Validate via reporter gene assays (e.g., luciferase-based PPARγ activation in HEK293 cells).
  • Conduct in vivo studies with transgenic rodent models (e.g., PPARγ-knockout mice) to confirm pathway specificity. Prioritize dose-response analyses to identify thresholds for adverse effects .

Q. How should cumulative risk assessments for DTBP account for co-exposure to other phthalates?

  • Methodological Answer : Apply the EPA’s cumulative risk framework:
  • Use hazard indices (HI) to sum risks across phthalates with shared toxicity pathways (e.g., anti-androgenic effects).
  • Leverage physiologically based pharmacokinetic (PBPK) modeling to simulate metabolic interactions.
  • Incorporate biomonitoring data (e.g., urinary phthalate metabolites) to estimate real-world exposure mixtures. The 2025 EPA SACC review will provide updated guidance on cross-phthalate risk modeling .

Q. What statistical approaches are recommended for reconciling low-dose DTBP effects observed in vitro with null findings in epidemiological studies?

  • Methodological Answer : Employ Bayesian meta-analysis to weigh in vitro (high mechanistic resolution) and in vivo (population relevance) data. Adjust for publication bias using funnel plots. Sensitivity analyses should address exposure misclassification (e.g., urinary metabolite half-life variability). A 2024 CIR panel highlighted similar challenges in linking cosmetic phthalates to diabetes, advocating for probabilistic risk modeling .

Data and Research Gaps

  • Exposure Biomarkers : Urinary mono-tert-butyl phthalate lacks specificity; develop isomer-specific assays .
  • Environmental Fate : Limited data on DTBP’s photodegradation products; prioritize LC-QTOF studies .
  • Regulatory Harmonization : Discrepancies exist between EPA and EU REACH evaluations; advocate for standardized testing protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Di-tert-butyl phthalate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.